3-Methylpentanenitrile
CAS No.: 21101-88-2
Cat. No.: VC3849706
Molecular Formula: C6H11N
Molecular Weight: 97.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21101-88-2 |
|---|---|
| Molecular Formula | C6H11N |
| Molecular Weight | 97.16 g/mol |
| IUPAC Name | 3-methylpentanenitrile |
| Standard InChI | InChI=1S/C6H11N/c1-3-6(2)4-5-7/h6H,3-4H2,1-2H3 |
| Standard InChI Key | MMRQLDRBAXLMRH-UHFFFAOYSA-N |
| SMILES | CCC(C)CC#N |
| Canonical SMILES | CCC(C)CC#N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
3-Methylpentanenitrile (CAS 21101-88-2) belongs to the nitrile family, featuring a cyano group (-C≡N) attached to a branched pentane chain. Its IUPAC name, 3-methylpentanenitrile, reflects the methyl substituent on the third carbon of the pentanenitrile backbone . The structural formula (SMILES: CCC(C)CC#N) and InChIKey (MMRQLDRBAXLMRH-UHFFFAOYSA-N) confirm its connectivity .
Table 1: Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₁₁N | |
| Molecular weight | 97.16 g/mol | |
| SMILES | CCC(C)CC#N | |
| InChIKey | MMRQLDRBAXLMRH-UHFFFAOYSA-N |
Physicochemical Properties
Spectral Characteristics
-
GC-MS Retention Index: 1241 on HP-Innowax columns, aiding identification in complex mixtures .
-
Mass Spectra: Dominant fragments at m/z 97 (molecular ion) and 55 (loss of -C≡N) .
Natural Occurrence and Industrial Relevance
Role in Flavor Chemistry
3-Methylpentanenitrile is a volatile organic compound (VOC) in dandelion honey, contributing to its aroma profile . Headspace analysis via solid-phase microextraction (SPME) coupled with GC-MS detected it at concentrations up to 12% of total volatiles, highlighting its significance as a flavor marker .
Synthetic Applications
While direct synthetic routes are underdocumented, its structural analogs (e.g., 3-benzyl-3-methylpentanenitrile) are intermediates in organic synthesis, particularly in Strecker amino acid preparations . Industrial use remains niche, with suppliers like Vulcanchem offering it for research.
Analytical Methodologies
Gas Chromatography Techniques
-
GC-FID/GC-MS: Standard methods for quantification in botanical extracts .
-
SPME Optimization: Fiber coatings (e.g., polydimethylsiloxane) enhance extraction efficiency for trace volatiles .
Table 2: Analytical Conditions for GC-MS Detection
| Parameter | Value | Source |
|---|---|---|
| Column | HP-Innowax (50 m × 0.20 mm) | |
| Temperature ramp | 45°C → 190°C at 4°C/min | |
| Carrier gas | Helium (1.0 mL/min) |
Chiral Resolution
Enantiomeric separation requires chiral stationary phases (e.g., cyclodextrin derivatives), though published protocols are scarce .
Toxicological Profile
Subchronic Inhalation Study
A 4-week OECD 412-compliant study in Sprague-Dawley rats exposed to 0–4,540 ppm revealed:
-
Findings: No mortality, clinical signs, or histopathological abnormalities .
-
Organ Weight Changes: Dose-dependent liver weight increase in males, deemed non-adverse .
Future Research Directions
-
Synthetic Routes: Elucidate efficient enantioselective syntheses for pharmaceutical applications.
-
Ecotoxicology: Assess environmental persistence and bioaccumulation potential.
-
Flavor Impact: Correlate concentration thresholds with sensory perception in food matrices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume